molecular formula C7H12O B238795 5-Methyl-3-hexen-2-one CAS No. 1821-29-0

5-Methyl-3-hexen-2-one

Cat. No. B238795
CAS RN: 1821-29-0
M. Wt: 112.17 g/mol
InChI Key: IYMKNYVCXUEFJE-SNAWJCMRSA-N
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Description

5-Methyl-3-hexen-2-one, also known as Methyl jasmonate, is an organic compound that belongs to the family of jasmonates. It is a colorless to pale yellow liquid with a strong odor and is widely used in the field of plant biology and agriculture. Methyl jasmonate is synthesized by plants in response to various biotic and abiotic stresses, such as herbivore attack, pathogen infection, and mechanical damage. The compound plays a crucial role in the regulation of plant growth, development, and defense mechanisms.

Scientific Research Applications

Photochemistry and Photostability Research on the photochemistry of 5-hexen-2-one, closely related to 5-Methyl-3-hexen-2-one, demonstrates its stability towards photolysis. This compound exhibits photochemical stability similar to other unsaturated carbonyl compounds with conjugated double bonds. Such stability is significant in the study of photochemical reactions in organic chemistry (Srinivasan, 1960).

Theoretical Studies and Thermal Rearrangements A theoretical investigation into the thermal rearrangements of various compounds, including those structurally similar to 5-Methyl-3-hexen-2-one, has been conducted. This research provides insights into the potential energy surfaces and kinetic modeling of these compounds, which are crucial for understanding their behavior under thermal conditions (Bozkaya & Özkan, 2012).

Organic Synthesis and Catalysis Studies have shown the use of 5-Methyl-3-hexen-2-one in catalytic processes, specifically in the stereoselective construction of substituted cyclic ethers, which are key components in biologically active organic molecules. This illustrates its role in the field of organic synthesis and catalysis (Miura et al., 2008).

Ecological Role in Insect Physiology Research has identified 5-Methyl-2-phenyl-2-hexenal, a compound closely related to 5-Methyl-3-hexen-2-one, in the scent gland secretion of male cave crickets. This highlights its significance in ecological studies, particularly in understanding insect behavior and communication (Raspotnig et al., 1998).

Stereoselective and Regioselective Reactions Investigations into substituted 5-hexen-1-yllithiums reveal their clean, stereoselective cyclization, yielding (cyclopentyl)methyllithiums with high stereocontrol. This research underscores the potential of 5-Methyl-3-hexen-2-one derivatives in stereoselective and regioselective organic synthesis (Bailey et al., 1991).

Atmospheric Chemistry The kinetics of gas-phase reactions of 5-hexen-2-one with radicals like OH and NO3, along with O3, have been studied. These findings are relevant to atmospheric chemistry and the understanding of the compound's behavior and degradation in the environment (Wang, Ge, & Wang, 2010).

Chemical Synthesis and Catalysis Research demonstrates the isomerization and reduction of 1-hexen-5-one, structurally similar to 5-Methyl-3-hexen-2-one, in the presence of specific catalytic complexes, further emphasizing the compound's role in synthetic and catalytic chemistry (Sharf et al., 1976).

properties

IUPAC Name

(E)-5-methylhex-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMKNYVCXUEFJE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)/C=C/C(=O)C
Source PubChem
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID1063726, DTXSID601310541
Record name 3-Hexen-2-one, 5-methyl-
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Molecular Weight

112.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], clear colourless liquid; pungent metalic odour
Record name 5-Methyl-3-hexen-2-one
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Record name 5-Methyl-3-hexen-2-one
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Solubility

insoluble in water, Miscible at room temperature (in ethanol)
Record name 5-Methyl-3-hexen-2-one
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Density

0.838-0.843
Record name 5-Methyl-3-hexen-2-one
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Product Name

5-Methyl-3-hexen-2-one

CAS RN

1821-29-0, 5166-53-0
Record name (3E)-5-Methyl-3-hexen-2-one
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Record name 5-METHYL-3-HEXEN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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